7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a pyrrolidin-1-ylmethyl group at the 8th position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.
Functional Group Introduction: The hydroxy group at the 7th position can be introduced through hydroxylation reactions using suitable reagents such as hydrogen peroxide or other oxidizing agents.
Substitution Reactions: The methoxyphenyl group at the 3rd position can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and appropriate catalysts.
Pyrrolidin-1-ylmethyl Group Addition: The pyrrolidin-1-ylmethyl group at the 8th position can be introduced through nucleophilic substitution reactions using pyrrolidine and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, alkylating agents.
Major Products Formed
Oxidation: Ketones, quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in agricultural applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow for hydrogen bonding and hydrophobic interactions with target proteins, while the pyrrolidin-1-ylmethyl group enhances its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one: Lacks the pyrrolidin-1-ylmethyl group, resulting in different biological activities and chemical properties.
7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the methoxyphenyl group, leading to variations in its interactions with molecular targets.
3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the hydroxy group, affecting its hydrogen bonding capabilities and biological activities.
Uniqueness
The presence of all three functional groups (hydroxy, methoxyphenyl, and pyrrolidin-1-ylmethyl) in 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one makes it unique compared to similar compounds. This combination of functional groups allows for diverse chemical reactivity and a broad range of biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-16-6-4-5-14(11-16)17-12-15-7-8-19(23)18(20(15)26-21(17)24)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPQXEPXCPOZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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